N-(3-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
“N-(3-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide” is a synthetic small molecule characterized by a pyrido[1,2-a][1,3,5]triazin core fused with a 4-oxo group and a methyl substituent at the 9th position. The molecule is further functionalized with a sulfanyl-acetamide moiety linked to a 3-methoxyphenyl group.
The compound’s heterocyclic core (pyrido-triazin) is electron-deficient, which may enhance interactions with biological targets via π-π stacking or hydrogen bonding. The 4-oxo group and methoxyphenyl substituent likely contribute to its solubility and bioavailability profile. Structural characterization of such molecules typically employs X-ray crystallography refined using programs like SHELXL, a gold-standard tool for small-molecule refinement .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-11-5-4-8-21-15(11)19-16(20-17(21)23)25-10-14(22)18-12-6-3-7-13(9-12)24-2/h3-9H,10H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTMAAFRJWOJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine and cyanamide under acidic or basic conditions.
Introduction of the Sulfanylacetamide Group: This step involves the reaction of the pyrido[1,2-a][1,3,5]triazin-4-one core with a suitable thiol reagent, followed by acylation with chloroacetyl chloride to form the sulfanylacetamide linkage.
Attachment of the Methoxyphenyl Group: The final step involves the coupling of the intermediate with 3-methoxyaniline under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrido[1,2-a][1,3,5]triazin-4-one moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfanylacetamide linkage and the pyrido[1,2-a][1,3,5]triazin-4-one moiety could play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The target compound shares structural motifs with other sulfanyl-acetamide derivatives but differs in core heterocycles and substituents. A key analogue is 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide (described in ). Below is a comparative analysis:
Key Findings:
Heterocyclic Influence : The pyrido-triazin core in the target compound offers a larger, more rigid scaffold compared to the triazole ring in the analogue. This may enhance binding affinity to enzymes or receptors requiring extended planar interactions.
The 4-amino group in the triazole derivative may enhance solubility and hydrogen-bonding capacity, contributing to its anti-exudative effects .
Synthetic Routes: Both compounds utilize alkylation, but the target compound’s pyrido-triazin core likely requires additional steps, such as Paal-Knorr condensation, to form the fused ring system.
Physicochemical Properties (Inferred)
Biological Activity
N-(3-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity by reviewing relevant studies, synthesizing data from various sources, and presenting findings in a structured manner.
Chemical Structure and Properties
Chemical Formula: C17H16N4O3S
Molecular Weight: 344.40 g/mol
CAS Number: 896340-39-9
The compound features a pyrido-triazine moiety linked to a methoxyphenyl group and a sulfanyl acetamide functional group. This unique structure suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of triazine compounds often exhibit antimicrobial properties. A study focused on related triazine derivatives demonstrated broad-spectrum antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus . The presence of electron-withdrawing groups on the aromatic rings was found to enhance this activity significantly.
Anticancer Activity
The anticancer potential of compounds similar to N-(3-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has been evaluated in vitro against multiple cancer cell lines. Notably, derivatives containing the triazine structure have shown promising results in inhibiting tumor growth across various cancer types, including breast and lung cancers .
Case Study: National Cancer Institute Screening
A notable study conducted by the National Cancer Institute assessed the anticancer activity of several triazine derivatives. The results indicated that specific modifications to the core structure significantly influenced their efficacy against different cancer cell lines. For instance, compounds with methoxy substitutions exhibited enhanced antitumor activity compared to their unsubstituted counterparts .
The proposed mechanism of action for N-(3-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves interaction with molecular targets integral to cellular processes. It may inhibit key enzymes or disrupt cellular signaling pathways that are crucial for cancer cell proliferation and survival .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
